BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Chemical Procurement Quality Control Quinazolinone

This 4-bromophenyl quinazolinone acetamide fills a critical gap in structure-activity relationship (SAR) matrix studies. With a distinct Hammett σₚ (Br≈0.23) and molar refractivity (~8.88), it differs from 4-Cl, 4-F, and 4-OMe congeners. Procurement enables systematic deconvolution of para-substituent effects on target binding, lipophilicity (XLogP3=3.4), and kinase selectivity. No head-to-head comparative data exist publicly—in-house testing is required to transform this compound into a valid SAR probe.

Molecular Formula C22H16BrN3O2
Molecular Weight 434.293
CAS No. 932530-09-1
Cat. No. B2555647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS932530-09-1
Molecular FormulaC22H16BrN3O2
Molecular Weight434.293
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C22H16BrN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)
InChIKeyRNCILLMYPBMKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932530-09-1): Procurement-Ready Overview of a Quinazolinone Scaffold


N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932530-09-1) is a synthetic small molecule belonging to the quinazolinone class, characterized by a 2-oxo-4-phenyl-1,2-dihydroquinazoline core linked via an acetamide bridge to a 4-bromophenyl moiety [1]. While the quinazolinone scaffold is a privileged structure in medicinal chemistry with reported anticancer, anti-inflammatory, and kinase inhibitory activities [2], this specific compound is primarily cataloged by chemical suppliers for research use, with purity levels typically offered at 90%+ or 95%+ [1][3]. The compound is marketed as a potential intermediate or lead-like molecule for drug discovery applications, though its distinct biological profile relative to close analogs remains uncharacterized in the peer-reviewed primary literature [2].

Substitution Risk Assessment: Why Interchanging Quinazolinone Acetamides Like CAS 932530-09-1 Is Not Supported by Evidence


Within the quinazolinone acetamide series, even minor halogen substitutions on the N-phenyl ring can dramatically alter biological activity. For instance, the 3-bromo analog N-(3-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide and the 4-chloro analog N-(4-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide are listed as distinct chemical entities, implying potential divergence in target engagement or potency . However, a critical evidence gap exists: no publicly available head-to-head quantitative comparison (e.g., IC50 values, selectivity panels, or pharmacokinetic profiles) has been published for the 4-bromophenyl compound against these or other close analogs in the primary literature [1]. As a result, any assumption of functional interchangeability is speculative. Procurement decisions based solely on scaffold similarity risk introducing an uncharacterized variable into experimental workflows. The absence of comparative data means the 4-bromophenyl derivative occupies an undefined position within the structure-activity relationship (SAR) landscape of this chemotype, making generic substitution a scientifically unjustified gamble.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932530-09-1)


Commercial Availability and Defined Purity: Minimum Viable Product Specification as a Baseline for Selection

The compound is commercially available from multiple catalog suppliers with defined purity specifications. Life Chemicals offers the compound under catalog number F3167-1514 at 90%+ purity, with multiple pack sizes ranging from 1 mg to 30 mg and corresponding tiered pricing (e.g., 1 mg at $54.00, 30 mg at $119.00) [1]. ChemeMenu lists the compound under catalog number CM950887 with a purity of 95%+ [2]. These defined purity levels and transparent pricing structures provide a minimum selection criterion; however, comparable analogs such as N-(3-bromophenyl) and N-(4-chlorophenyl) derivatives are similarly listed by suppliers, and no differential purity advantage is claimed for the 4-bromophenyl variant over those analogs . This evidence establishes a procurement baseline but does not constitute a scientific differentiation over comparators.

Chemical Procurement Quality Control Quinazolinone Lead-like Scaffold

Absence of Validated Biological Potency Data Prevents Functional Differentiation from Halogen-Substituted Analogs

A search of the peer-reviewed primary literature, including the most directly relevant publication on quinazolinone acetamides by Hakim et al. (2022), reveals no quantitative biological activity data (e.g., IC50, EC50, Ki) for N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide [1]. While unverified claims of IC50 values in the range of 0.12–0.45 μM against breast and lung cancer cell lines have appeared on aggregator platforms, these claims lack traceable primary publication support and cannot be authenticated [2]. In the absence of validated potency data, no direct head-to-head comparison, cross-study comparison, or reliable class-level inference can be made against the 3-bromophenyl analog, 4-chlorophenyl analog, 4-methoxyphenyl analog, or other halogen-substituted derivatives that share the same quinazolinone-acetamide core.

Structure-Activity Relationship Anticancer Activity Quinazolinone MTT Assay Kinase Inhibition

Application Scenarios for CAS 932530-09-1 Based on Available Evidence


SAR Library Enumeration: Filling the 4-Bromo Position in a Halogen-Scanning Campaign

In a systematic structure-activity relationship (SAR) study of quinazolinone acetamides, the 4-bromophenyl substituent represents a distinct electronic and steric profile (Hammett σ_p for Br ≈ 0.23; molar refractivity ≈ 8.88) relative to the 4-chloro (σ_p ≈ 0.23; MR ≈ 6.03), 4-fluoro (σ_p ≈ 0.06; MR ≈ 0.92), and 4-methoxy (σ_p ≈ -0.27; MR ≈ 7.87) congeners [1]. Procuring CAS 932530-09-1 enables completion of a halogen/susbstituent scanning matrix, which is essential for deconvoluting the contribution of the para-substituent to target binding, cellular potency, or physicochemical properties. The compound thus serves a defined role as a matrix component in SAR exploration, provided that comparative biological testing is performed in-house. Its value in this context is contingent on the parallel procurement and testing of all comparator analogs to generate the missing comparative data.

Physicochemical Property Baseline for Lead Optimization

The computed physicochemical properties of CAS 932530-09-1 provide a reference point for medicinal chemistry optimization. The compound has a predicted XLogP3 of 3.4, a topological polar surface area (TPSA) of 61.8 Ų, a molecular weight of 434.29 g/mol, and one hydrogen bond donor [1]. These values situate the compound near the boundaries of typical lead-like chemical space. When compared to the 4-chloro analog (predicted lower LogP due to reduced halogen polarizability) or the 4-methoxy analog (increased TPSA and hydrogen bond acceptor count), the 4-bromophenyl derivative offers a distinct lipophilicity-hydrogen bonding balance that can be exploited to tune membrane permeability, solubility, or metabolic stability. This scenario is relevant for medicinal chemistry teams seeking to optimize pharmacokinetic properties while maintaining target engagement. However, all comparisons are currently computational and require experimental validation.

Negative Control or Inactive Comparator in Kinase Selectivity Profiling

Given the quinazolinone core's known propensity for ATP-binding site engagement in kinases, CAS 932530-09-1 may serve as a matched-pair control in kinase selectivity panels where the 4-bromophenyl moiety is hypothesized to be detrimental to binding due to steric clash or unfavorable halogen bonding geometry. If a closely related analog (e.g., the 3-bromophenyl isomer) demonstrates potent inhibition of a specific kinase target, the lack of activity of the 4-bromophenyl compound would provide SAR evidence that para-bromination is disfavored, guiding further optimization away from this substitution pattern. This scenario is contingent on the generation of comparative kinase profiling data; currently, no such data exist in the public domain.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.